molecular formula C9H9BrClNO B13043665 6-Bromo-7-chlorochroman-4-amine

6-Bromo-7-chlorochroman-4-amine

Cat. No.: B13043665
M. Wt: 262.53 g/mol
InChI Key: PPPOKPVUYNYILR-UHFFFAOYSA-N
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Description

6-Bromo-7-chlorochroman-4-amine is a heterocyclic compound with the molecular formula C9H9BrClNO It is a derivative of chroman, a bicyclic structure consisting of a benzene ring fused to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-chlorochroman-4-amine typically involves the bromination and chlorination of chroman derivatives. One common method starts with chroman-4-one, which undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 6-bromo-chroman-4-one is then subjected to chlorination using thionyl chloride to yield 6-Bromo-7-chlorochroman-4-one. Finally, the amination of this intermediate with ammonia or an amine source under suitable conditions produces this compound .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of regioselective bromination and chlorination steps, followed by efficient amination processes, allows for the large-scale production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-chlorochroman-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to substitute the halogen atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include azido, cyano, or other substituted derivatives.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include primary amines or alcohols.

Scientific Research Applications

6-Bromo-7-chlorochroman-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential as a pharmaceutical intermediate in the development of drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 6-Bromo-7-chlorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1H-indazol-3-amine: A heterocyclic compound used in the synthesis of antiviral drugs.

    Chroman-4-one Derivatives: Compounds with similar bicyclic structures but different substituents, exhibiting diverse biological activities.

Uniqueness

6-Bromo-7-chlorochroman-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

6-bromo-7-chloro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrClNO/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h3-4,8H,1-2,12H2

InChI Key

PPPOKPVUYNYILR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC(=C(C=C2C1N)Br)Cl

Origin of Product

United States

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